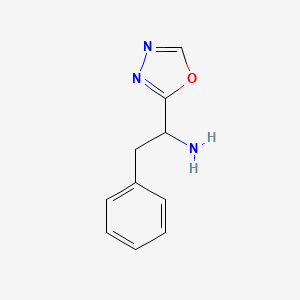
1-(1,3,4-Oxadiazol-2-yl)-2-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3,4-Oxadiazol-2-yl)-2-phenylethanamine is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is part of the 1,3,4-oxadiazole family, known for its diverse biological activities and significant role in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3,4-Oxadiazol-2-yl)-2-phenylethanamine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of phenylacetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3), followed by basification with potassium hydroxide . Another approach involves the oxidative cyclization of semicarbazones with bromine in acetic acid .
Industrial Production Methods
Industrial production methods for 1,3,4-oxadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-(1,3,4-Oxadiazol-2-yl)-2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of amines and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring is substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid is commonly used for oxidative cyclization.
Reduction: Reducing agents like sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Acid chlorides and anhydrides are often used in substitution reactions to introduce different functional groups.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which exhibit a wide range of biological activities .
Scientific Research Applications
1-(1,3,4-Oxadiazol-2-yl)-2-phenylethanamine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antibacterial, antifungal, and antiviral activities.
Mechanism of Action
The mechanism of action of 1-(1,3,4-Oxadiazol-2-yl)-2-phenylethanamine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-(1,3,4-Oxadiazol-2-yl)-2-phenylethanamine can be compared with other similar compounds, such as:
1,2,4-Oxadiazole: Another isomer with different biological activities and chemical properties.
1,2,5-Oxadiazole: Known for its use in high-energy materials.
1,2,3-Oxadiazole: Less stable and less commonly studied compared to 1,3,4-oxadiazole.
The uniqueness of this compound lies in its broad spectrum of biological activities and its potential for use in various fields, including medicine and industry .
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(1,3,4-oxadiazol-2-yl)-2-phenylethanamine |
InChI |
InChI=1S/C10H11N3O/c11-9(10-13-12-7-14-10)6-8-4-2-1-3-5-8/h1-5,7,9H,6,11H2 |
InChI Key |
ZKFXTVIQAWKNSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NN=CO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline](/img/structure/B13092294.png)

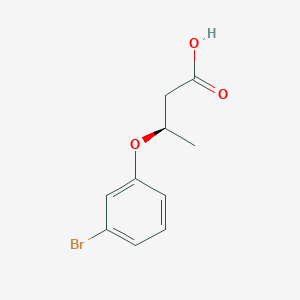
![2H-Cyclohepta[d]pyrimidine](/img/structure/B13092313.png)
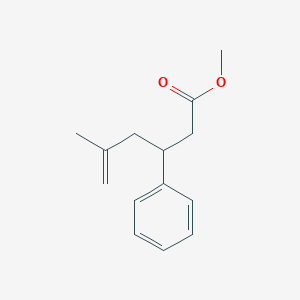
![7-Benzyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092319.png)

![2H-Pyrrolo[3,4-D][1,2,3]thiadiazole](/img/structure/B13092335.png)
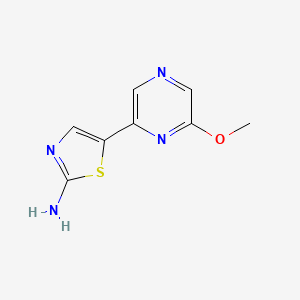
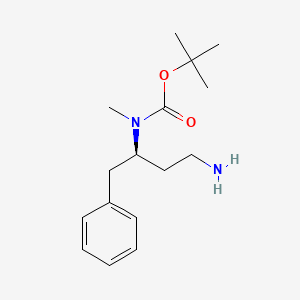

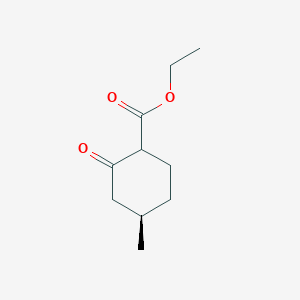
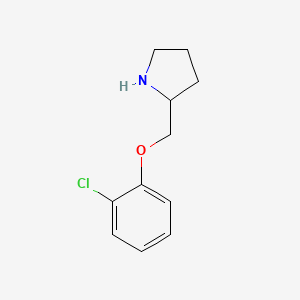
![3,8,9-Triazatricyclo[4.3.0.02,5]nonane](/img/structure/B13092362.png)
